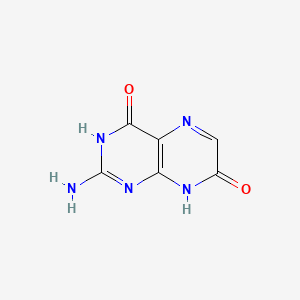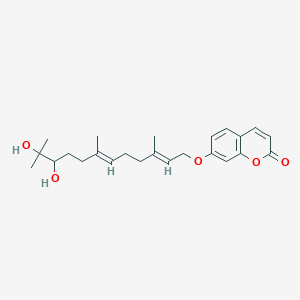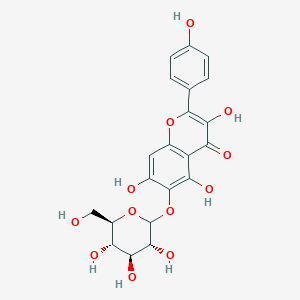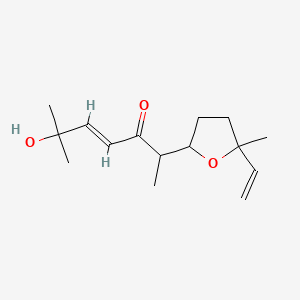
beta-Naphthoflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Naphthoflavanone, also known as 5,6-benzoflavone, is a potent agonist of the aryl hydrocarbon receptor . It induces cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs), and may be a chemopreventive agent . It is an extended flavonoid resulting from the formal fusion of a benzene ring with the f side of flavone .
Molecular Structure Analysis
The molecular formula of this compound is C19H12O2 . The molecular weight is 272.3 g/mol .Physical and Chemical Properties Analysis
The molecular formula of this compound is C19H12O2 . The molecular weight is 272.3 g/mol .Mécanisme D'action
Beta-Naphthoflavanone is a potent agonist of the aryl hydrocarbon receptor . It induces cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) . It’s also an inducer of phase I detoxification enzymes (CYPs) and phase II enzymes (UDP-GTs) and NAD (P)H-dependent quinone oxyreductase-1 (NQO1) .
Safety and Hazards
When handling beta-Naphthoflavanone, it’s important to ensure adequate ventilation and use personal protective equipment as required . Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors . In case of accidental release, remove all sources of ignition and evacuate personnel to safe areas .
Orientations Futures
A recent study investigated the role of beta-Naphthoflavanone on the differentiation of osteoblasts of human adipose-derived stem cells . The results showed that this compound at 1 μM significantly increased ALP activity and rate of cell proliferation compared to control on the 3rd, 7th, and 14th day . This suggests potential future directions for the use of this compound in the treatment of large-volume bone defects .
Propriétés
IUPAC Name |
3-phenyl-2,3-dihydrobenzo[f]chromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSWGKXWMYSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B600525.png)

![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)


![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)


